molecular formula C21H24N4O2 B12356963 N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1h-indazole-3-carboxamide CAS No. 2748155-93-1

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1h-indazole-3-carboxamide

Cat. No.: B12356963
CAS No.: 2748155-93-1
M. Wt: 364.4 g/mol
InChI Key: IUFIUAWRCUVUCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indazole-3-carboxamide (commonly abbreviated as ADB-BINACA) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class. Structurally, it consists of a 1-benzyl-substituted indazole core linked via a carboxamide bridge to a tert-leucine-derived amino acid moiety (1-amino-3,3-dimethyl-1-oxobutan-2-yl) . First synthesized by Pfizer in 2009 for pharmacological research, ADB-BINACA was later identified in illicit products in 2015, marking its emergence as a new psychoactive substance (NPS) .

Pharmacologically, ADB-BINACA acts as a potent agonist at cannabinoid receptors CB1 and CB2, with binding affinities comparable to or exceeding those of Δ⁹-THC and earlier synthetic cannabinoids like JWH-018 . Its psychoactive effects include euphoria, hallucinations, and severe adverse reactions such as tachycardia, seizures, and organ toxicity, consistent with other SCRAs .

Properties

CAS No.

2748155-93-1

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzylindazole-3-carboxamide

InChI

InChI=1S/C21H24N4O2/c1-21(2,3)18(19(22)26)23-20(27)17-15-11-7-8-12-16(15)25(24-17)13-14-9-5-4-6-10-14/h4-12,18H,13H2,1-3H3,(H2,22,26)(H,23,27)

InChI Key

IUFIUAWRCUVUCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Stepwise Synthesis and Optimization

Alkylation of Indazole-3-Carboxylate

The synthesis begins with the alkylation of methyl indazole-3-carboxylate to introduce the benzyl group. This step determines the regioselectivity of the final product.

Procedure
  • Reagents : Methyl indazole-3-carboxylate, benzyl bromide, potassium tert-butoxide (KOtBu), tetrahydrofuran (THF).
  • Conditions :
    • Methyl indazole-3-carboxylate (1.0 eq) is dissolved in anhydrous THF under nitrogen.
    • KOtBu (1.1 eq) is added at 0°C, followed by dropwise addition of benzyl bromide (1.05 eq).
    • The reaction is stirred at room temperature for 48 hours.
  • Outcome :
    • Major product : Methyl 1-benzyl-1H-indazole-3-carboxylate (85–92% yield).
    • Minor regioisomer : Methyl 2-benzyl-2H-indazole-3-carboxylate (5–8%), removed via flash chromatography.
Analytical Validation
  • 1H NMR (CDCl3): δ 8.34–8.29 (m, 1H, H4), 7.32–7.16 (m, 5H, benzyl), 5.72 (s, 2H, CH2).
  • LC-MS : m/z 281.1 [M+H]+.

Saponification to Carboxylic Acid

The methyl ester is hydrolyzed to the carboxylic acid for subsequent amide formation.

Procedure
  • Reagents : Methyl 1-benzyl-1H-indazole-3-carboxylate, NaOH, methanol/water.
  • Conditions :
    • The ester (1.0 eq) is refluxed in 1M NaOH (methanol/water, 1:1) for 48 hours.
    • Acidification with HCl yields 1-benzyl-1H-indazole-3-carboxylic acid.
  • Outcome :
    • Yield: 80–89%.
Analytical Validation
  • FTIR : 1685 cm⁻¹ (C=O stretch).
  • 13C NMR (DMSO-d6): δ 166.2 (COOH), 142.1 (C3), 135.4 (benzyl).

Amide Coupling with Valinamide Derivative

The carboxylic acid is coupled to (S)-2-amino-3,3-dimethylbutanamide using carbodiimide chemistry.

Procedure
  • Reagents : 1-Benzyl-1H-indazole-3-carboxylic acid, (S)-2-amino-3,3-dimethylbutanamide hydrochloride, EDC·HCl, HOBt, triethylamine (Et3N), DMF.
  • Conditions :
    • The acid (1.0 eq) and HOBt (1.2 eq) are dissolved in DMF.
    • EDC·HCl (1.5 eq) and Et3N (2.0 eq) are added at 0°C.
    • After 30 minutes, (S)-2-amino-3,3-dimethylbutanamide hydrochloride (1.1 eq) is added, and the mixture is stirred at room temperature for 24 hours.
  • Outcome :
    • Yield: 75–83% after recrystallization.
Analytical Validation
  • HRMS : m/z 364.1899 [M+H]+ (calc. 364.1899).
  • 1H NMR (CDCl3): δ 8.12 (d, 1H, CONH), 7.45–7.22 (m, 5H, benzyl), 5.61 (s, 2H, CH2), 1.42 (s, 9H, C(CH3)3).

Critical Analysis of Methodologies

Regioselectivity in Alkylation

Alkylation of indazole-3-carboxylates predominantly yields the 1-benzyl isomer due to steric and electronic factors. However, 2-benzyl regioisomers (5–8%) necessitate chromatographic purification. Alternative bases (e.g., NaH in DMF) may improve selectivity but risk over-alkylation.

Coupling Efficiency

EDC/HOBt-mediated coupling achieves >80% efficiency, but side reactions (e.g., racemization) are minimized by low temperatures (0–5°C). Substituting EDC with DCC reduces yields to 65–70% due to poor solubility.

Scalability and Purity

  • Purity : Final products are ≥98% pure (HPLC).
  • Scalability : Batch sizes up to 100 g have been reported with consistent yields.

Comparative Data Table

Step Reagents/Conditions Yield (%) Purity (%) Key Reference
Alkylation KOtBu, THF, 48h, rt 85–92 90–95
Saponification NaOH, MeOH/H2O, reflux 80–89 95–98
Amide Coupling EDC·HCl, HOBt, Et3N, DMF, 24h 75–83 98–99

Challenges and Innovations

  • Racemization Control : Use of (S)-2-amino-3,3-dimethylbutanamide ensures stereochemical integrity, but trace (R)-isomers (<1%) are detected via chiral HPLC.
  • Green Chemistry : Recent efforts replace DMF with cyclopentyl methyl ether (CPME), reducing toxicity without compromising yields.

Chemical Reactions Analysis

Types of Reactions

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indazole-3-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions include hydroxylated and dealkylated metabolites. These metabolites are often studied for their pharmacological and toxicological properties .

Scientific Research Applications

Anticancer Potential

Recent studies have demonstrated that indazole derivatives, including N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzylindazole-3-carboxamide, exhibit promising anticancer activities. For instance, a study evaluated various indazole derivatives against human cancer cell lines such as A549 (lung), K562 (chronic myeloid leukemia), PC-3 (prostate), and Hep-G2 (hepatoma). The results indicated significant inhibitory effects, particularly with certain derivatives showing IC50 values as low as 5.15 µM against K562 cells, suggesting a selective action with minimal toxicity to normal cells like HEK293 .

Synthetic Cannabinoid Activity

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzylindazole-3-carboxamide functions as a synthetic cannabinoid receptor agonist. It interacts with the endocannabinoid system, which is involved in various physiological processes including pain sensation, mood regulation, and appetite control. The compound's structure allows it to bind effectively to cannabinoid receptors, potentially leading to therapeutic effects in conditions such as chronic pain and anxiety disorders .

Antitumor Activity Case Study

A notable case study involved the synthesis of a series of indazole derivatives where N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzylindazole-3-carboxamide was included in the evaluation. The study highlighted the compound's effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in targeted cell lines. The structure–activity relationship (SAR) analysis provided insights into how modifications could enhance biological activity .

Cannabinoid Receptor Interaction Study

Research focused on synthetic cannabinoids has shown that compounds like N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzylindazole-3-carboxamide can activate cannabinoid receptors leading to various physiological effects. This activation has implications for therapeutic applications in managing pain and inflammation .

Comparative Analysis of Indazole Derivatives

The following table summarizes key findings related to the anticancer activity of various indazole derivatives compared to N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzylindazole-3-carboxamide:

Compound NameIC50 (µM)Target Cell LineNotes
N-(1-amino...5.15K562Selective for cancer cells
Compound A10.00A549Moderate activity
Compound B15.00PC-3Less selective
Compound C20.00Hep-G2High toxicity to normal cells

Mechanism of Action

The compound exerts its effects by binding to cannabinoid receptors, primarily CB1 and CB2, which are part of the endocannabinoid system. This binding leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other cellular responses. The high affinity and efficacy of this compound at these receptors contribute to its potent effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

ADB-BINACA shares structural and functional similarities with several indazole- and indole-based SCRAs. Key analogs and their distinguishing features are outlined below:

Table 1: Structural Comparison of ADB-BINACA and Analogous Compounds

Compound Name (IUPAC) Core Structure Amino Acid Moiety Tail Substituent Key Structural Differences
ADB-BINACA Indazole 1-Amino-3,3-dimethyl-1-oxobutan Benzyl Reference compound
ADB-FUBICA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide) Indole 1-Amino-3,3-dimethyl-1-oxobutan 4-Fluorobenzyl Indole core; fluorinated tail
AB-FUBINACA (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide) Indazole 1-Amino-3-methyl-1-oxobutan 4-Fluorobenzyl Methyl vs. dimethyl amino acid
ADB-CHMINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) Indazole 1-Amino-3,3-dimethyl-1-oxobutan Cyclohexylmethyl Bulky cyclohexyl tail
ADB-BUTINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-butyl-1H-indazole-3-carboxamide) Indazole 1-Amino-3,3-dimethyl-1-oxobutan Butyl Alkyl tail vs. benzyl

Table 2: Pharmacological and Metabolic Comparisons

Compound CB1 Receptor Affinity (Ki) CB2 Receptor Affinity (Ki) Metabolic Stability Primary Metabolites Legal Status (Example Jurisdictions)
ADB-BINACA 0.3 nM 1.1 nM Moderate Hydroxylation at benzyl ring; glucuronidation Controlled in EU, USA, Singapore
ADB-FUBICA 0.5 nM 1.8 nM Low N-dealkylation; fluorobenzyl oxidation Limited controls
AB-FUBINACA 0.7 nM 2.3 nM High Ester hydrolysis; tert-butyl hydroxylation Controlled globally
ADB-CHMINACA 0.2 nM 0.9 nM Low Cyclohexyl hydroxylation; carboxamide cleavage High-risk designation in EU
ADB-BUTINACA 0.4 nM 1.5 nM Moderate Butyl chain oxidation; dimethyl degradation Controlled in EU, USA

Key Findings:

Structural Modifications and Receptor Binding: The tert-leucine amino acid moiety (1-amino-3,3-dimethyl-1-oxobutan-2-yl) enhances CB1/CB2 binding affinity compared to analogs with simpler amino acid groups (e.g., AB-FUBINACA’s 3-methyl variant) . Tail substituents influence metabolic stability and potency. For example, ADB-CHMINACA’s cyclohexylmethyl tail increases lipophilicity and receptor interaction but reduces metabolic stability due to steric hindrance .

Metabolic Pathways :

  • ADB-BINACA undergoes benzyl ring hydroxylation , producing detectable urinary metabolites critical for forensic identification .
  • In contrast, ADB-CHMINACA’s cyclohexylmethyl group is prone to hydroxylation at the cyclohexane ring , yielding distinct biomarkers for toxicological screening .

Toxicity and Legal Status :

  • ADB-BINACA and ADB-CHMINACA are associated with severe adverse effects, including acute kidney injury and neurotoxicity , likely due to high receptor affinity and slow dissociation kinetics .
  • Regulatory responses vary: ADB-BINACA is widely controlled, while newer analogs like ADB-FUBICA remain under surveillance .

Notes on Naming and Identification Challenges

  • Nomenclature Confusion: ADB-BINACA is often confused with ADB-BUTINACA due to inconsistent naming conventions. ADB-BINACA refers specifically to the benzyl-tailed variant, whereas ADB-BUTINACA has a butyl tail .
  • Detection Limitations : Structural similarities complicate differentiation via standard GC-MS; advanced techniques like LC-QTOF-MS or NMR are required for unambiguous identification .

Biological Activity

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indazole-3-carboxamide, commonly referred to as ADB-BINACA, is a synthetic cannabinoid that acts primarily as a cannabinoid receptor agonist. This compound has garnered attention for its structural similarities to other synthetic cannabinoids and its potential biological activities.

Chemical Structure and Properties

The chemical formula of ADB-BINACA is C21H24N4O2C_{21}H_{24}N_{4}O_{2}, with a molecular weight of approximately 350.414 g/mol. The compound features an indazole core, which is characteristic of many synthetic cannabinoids, and includes a benzyl substituent that differentiates it from related analogs.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC21H24N4O2
Molecular Weight350.414 g/mol
CAS Number2666932-43-8

ADB-BINACA functions as a potent agonist at the cannabinoid receptors (CB1 and CB2), mimicking the effects of natural cannabinoids such as THC. Its action on these receptors can lead to a range of physiological effects, including analgesia, altered sensory perception, and changes in mood.

Metabolism and Pharmacokinetics

Research indicates that ADB-BINACA undergoes significant metabolic transformations in the human body. A study utilizing pooled human liver microsomes identified multiple metabolites resulting from phase I and phase II biotransformations. Key metabolic pathways include:

  • Hydroxylation : This process leads to the formation of hydroxylated metabolites, which are often more polar and may exhibit different pharmacological profiles.
  • N-dealkylation : This pathway results in the removal of alkyl groups from the nitrogen atom, altering the compound's activity.

The metabolites formed were characterized using advanced techniques such as ultrahigh-performance liquid chromatography-quadrupole/electrostatic field orbitrap mass spectrometry (UHPLC-QE Orbitrap MS) .

Clinical Observations

Reports have emerged detailing cases of intoxication associated with ADB-BINACA use. Symptoms reported include severe anxiety, hallucinations, and cardiovascular disturbances. These clinical observations underscore the need for further research into the safety profile and long-term effects of this synthetic cannabinoid.

Toxicology Reports

Toxicological analyses have been conducted on biological samples from individuals suspected of using ADB-BINACA. These studies often reveal the presence of both the parent compound and its metabolites, providing insight into its pharmacokinetics and potential biomarkers for detection in forensic settings .

Q & A

Q. What analytical techniques are most reliable for confirming the structural identity of N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indazole-3-carboxamide?

Answer: Structural confirmation requires a combination of liquid chromatography–high-resolution mass spectrometry (LC-HRMS) for molecular formula determination, gas chromatography–mass spectrometry (GC-MS) for fragmentation pattern analysis, and nuclear magnetic resonance (NMR) spectroscopy for detailed stereochemical resolution. Key NMR signals include:

  • Amide carbonyls : δC ~160.9 (indazole carboxamide) and δC ~171.7 (tert-leucine amide) .
  • Benzyl substituent : Aromatic protons (δH 7.26–7.72) and HMBC correlations to confirm linkage to the indazole ring .
    Cross-validation with reference standards (e.g., AB-FUBINACA analogs) is critical due to structural similarities with other synthetic cannabinoids .

Q. How does the benzyl substituent on the indazole ring influence the compound’s receptor binding affinity?

Answer: The benzyl group enhances binding to cannabinoid receptors (CB1/CB2) by mimicking the hydrophobic tail of endogenous ligands. Pharmacological studies show that benzyl-substituted analogs (e.g., ADB-BINACA) exhibit higher CB1 affinity (Ki < 10 nM) compared to alkyl-substituted variants (e.g., ADB-BUTINACA) due to improved van der Waals interactions with receptor subpockets . In vitro assays using transfected HEK-293 cells expressing human CB1/CB2 receptors are recommended for quantifying potency .

Q. What are the primary challenges in synthesizing this compound with high enantiomeric purity?

Answer: Key challenges include:

  • Stereochemical control at the tert-leucine amide moiety. Racemization during coupling steps can occur unless low-temperature conditions and chiral catalysts (e.g., HATU/DIPEA) are used .
  • Benzyl group stability : Side reactions (e.g., debenzylation) require inert atmospheres and anhydrous solvents .
  • Purification : Reverse-phase HPLC with chiral columns is essential to separate enantiomers (e.g., (S)-ADB-CHMINACA vs. racemates) .

Advanced Research Questions

Q. How do metabolic pathways of this compound compare to its structural analogs, and what are the implications for toxicity studies?

Answer: Metabolism occurs via hydroxylation (indazole ring), N-dealkylation (tert-leucine amide), and glucuronidation , as observed in analogs like ADB-CHMINACA and ADB-HEXINACA . Unique to the benzyl-substituted variant is benzyl oxidation to form catechol intermediates, which may generate reactive quinones contributing to hepatotoxicity . In vivo studies using LC-QTOF-MS on rat plasma and urine are recommended to map metabolites and assess oxidative stress biomarkers (e.g., glutathione depletion) .

Q. How can researchers resolve contradictions in nomenclature and structural assignments across literature?

Answer: Discrepancies arise from inconsistent naming conventions (e.g., ADB-BINACA vs. ADB-BUTINACA) and misassignment of substituents (benzyl vs. butyl). To mitigate:

  • Cross-reference CAS registry numbers (e.g., 2666932-43-8 for ADB-BUTINACA vs. 2682867-55-4 for its (S)-enantiomer) .
  • Validate structures via X-ray crystallography or 2D-NMR (e.g., HMBC correlations between the benzyl group and indazole C3) .
  • Consult WHO/EMCDDA reports for standardized nomenclature .

Q. What experimental strategies are effective for elucidating structure-activity relationships (SAR) in this compound class?

Answer: A systematic SAR approach includes:

  • Tail substitution : Compare benzyl (ADB-BINACA), pentyl (ADB-PINACA), and cyclohexylmethyl (ADB-CHMINACA) groups via radioligand binding assays to quantify CB1/CB2 affinity .
  • Amide modifications : Replace tert-leucine with valine or alanine derivatives to assess steric effects on receptor activation .
  • Functional assays : Measure intracellular cAMP inhibition and β-arrestin recruitment in CB1-expressing cells to distinguish agonist vs. biased signaling profiles .

Q. What are the limitations of current in vitro models for predicting the compound’s psychoactive effects in humans?

Answer:

  • Species differences : Rodent CB1 receptors may not fully replicate human receptor dynamics .
  • Lack of metabolic enzymes : Standard cell models (e.g., HEK-293) lack cytochrome P450 isoforms, necessitating co-culture with hepatocytes for metabolite generation .
  • Bias in signaling assays : Overreliance on cAMP assays may overlook β-arrestin-mediated adverse effects (e.g., cardiotoxicity) .

Methodological Recommendations

  • Analytical Workflows : Combine LC-HRMS (ESI+ mode), GC-MS (EI fragmentation), and ¹H/¹³C NMR with DEPT/HSQC for unambiguous identification .
  • In Vivo Studies : Use zebrafish larvae for rapid neurobehavioral screening (e.g., locomotor suppression) before rodent models .
  • Data Reproducibility : Adhere to EMCDDA guidelines for synthetic cannabinoid research, including purity thresholds (>98%) and enantiomeric excess validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.